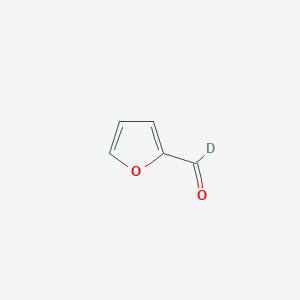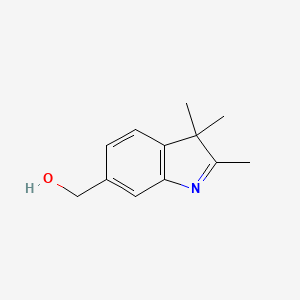
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a hydroxymethyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,3-trimethylindole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can also be considered to minimize the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-2,3,3-trimethyl-3H-indole or 6-carboxy-2,3,3-trimethyl-3H-indole.
Wissenschaftliche Forschungsanwendungen
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities, is ongoing.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole include other hydroxymethyl-substituted indoles and trimethylindoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the position and nature of substituents on the indole ring. For example:
6-hydroxymethylindole: Lacks the additional methyl groups, which can affect its steric and electronic properties.
2,3,3-trimethylindole: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in the combination of the hydroxymethyl group and the trimethyl substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
(2,3,3-trimethylindol-6-yl)methanol |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-5-4-9(7-14)6-11(10)13-8/h4-6,14H,7H2,1-3H3 |
InChI-Schlüssel |
FEQPNZLDTDFOKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
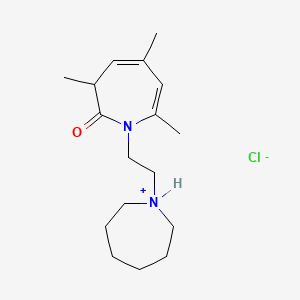

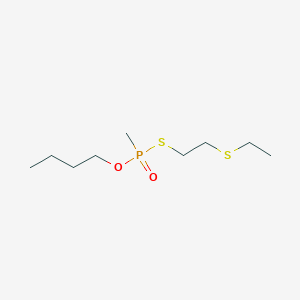
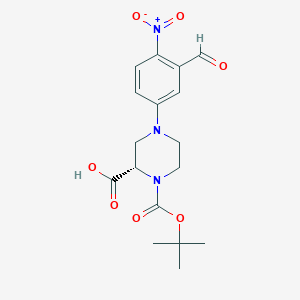
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

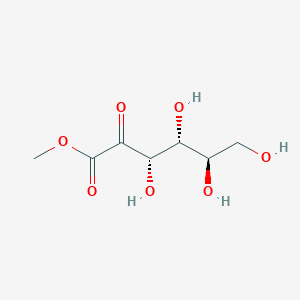

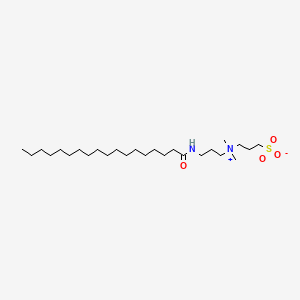
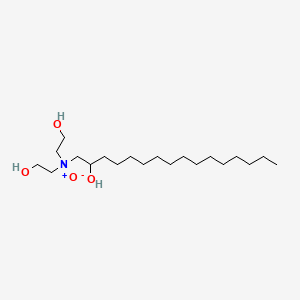
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
